![molecular formula C8H8BNO5 B597785 4-Acetyl-3-nitrophenylboronic acid CAS No. 1256345-63-7](/img/structure/B597785.png)
4-Acetyl-3-nitrophenylboronic acid
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Overview
Description
4-Acetyl-3-nitrophenylboronic acid is a compound with the CAS Number: 1256345-63-7 and a molecular weight of 208.97 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped process, has been reported using a radical approach .Molecular Structure Analysis
The linear formula of this compound is C8H8BNO5 . The InChI code for this compound is 1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, such as this compound, are known to react with 1,2-diols through a reversible covalent condensation pathway . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 208.97 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Saccharide Detection
Modified phenylboronic acids, including 3-nitrophenylboronic acid, have been used to enhance the sensitivity and selectivity in the detection of saccharides through reactive desorption electrospray ionization (DESI). This method allows for the analysis of complicated biological samples, including direct glucose analyses of both urine and serum samples, due to the stabilization of the resulting boronate ester anion by the electron-withdrawing nitro group and the efficient ionization of both the reactive DESI reagent and reaction product (Zhang & Chen, 2010).
Organic Synthesis
3-Nitrophenylboronic acid has been employed as a catalyst in the efficient one-pot synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via multi-component coupling reaction. This showcases its role in facilitating organic synthesis processes under mild conditions (Adude et al., 2012).
Luminescent Material Development
Research on luminescent lanthanide hybrids with 4-vinylbenzeneboronic acid functionalized Si-O bridges and beta-diketones has indicated potential applications in developing materials with favorable characteristic luminescent properties. These properties include longer lifetime and higher quantum efficiency, useful for various technological applications (Yan, Guo, & Qiao, 2011).
Anion Recognition and Sensing
Studies on the interactions between arylboronic acids and anions have shown that 3-nitrophenylboronic acid can act as both a Brønsted and Lewis acid type receptor, demonstrating its utility in anion recognition. This capability has implications for the development of novel sensing technologies, particularly for detecting anions in environmental and biological samples (Martínez-Aguirre & Yatsimirsky, 2015).
Environmental Catalysis
A novel application of 3-nitrobenzeneboronic acid as a catalyst for the acetylation of alcohols under solvent-free conditions has been reported. This method is environmentally benign and offers good to excellent yields at room temperature, highlighting its potential in green chemistry applications (Tale & Adude, 2006).
Mechanism of Action
Target of Action
The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (this compound) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of this compound can be affected by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
(4-acetyl-3-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGJTWRHMQQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681539 |
Source
|
Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-63-7 |
Source
|
Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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